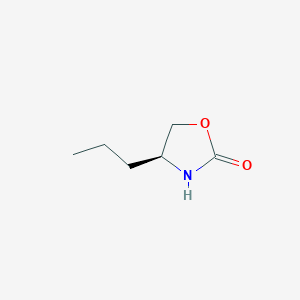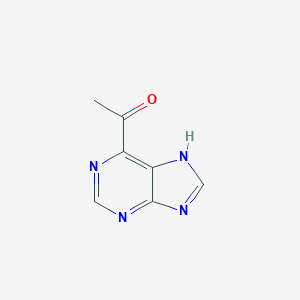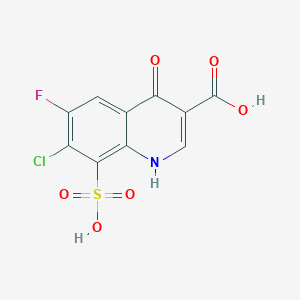
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid, also known as Ciprofloxacin, is a synthetic antimicrobial agent that belongs to the fluoroquinolone class of antibiotics. It is widely used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. The chemical structure of ciprofloxacin consists of a quinolone ring system that is substituted with various functional groups, including a fluorine atom, a sulfonyl group, and a carboxylic acid group.
作用機序
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn works by inhibiting bacterial DNA synthesis through its action on DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication. By inhibiting these enzymes, ciprofloxacin prevents the bacteria from replicating and ultimately leads to their death.
生化学的および生理学的効果
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been shown to have several biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the induction of DNA damage, and the alteration of bacterial cell membrane permeability. It has also been shown to have immunomodulatory effects, such as the suppression of cytokine production.
実験室実験の利点と制限
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is widely used in laboratory experiments as a tool to study bacterial physiology and as a positive control in antimicrobial susceptibility testing. Its advantages include its broad-spectrum activity against a wide range of bacteria and its well-established mechanism of action. However, its limitations include the development of bacterial resistance and its potential toxicity to mammalian cells.
将来の方向性
Future research on ciprofloxacin could include the development of new analogs with improved antimicrobial activity or reduced toxicity, the study of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease, and the investigation of its immunomodulatory effects. Additionally, research could focus on the development of new methods for the synthesis of ciprofloxacin and its analogs.
合成法
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is synthesized from 6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (pipemidic acid) by adding a chloro substituent at the 7 position and a sulfonic acid group at the 8 position. The synthesis involves several steps, including chlorination, sulfonylation, and cyclization.
科学的研究の応用
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
特性
CAS番号 |
172972-89-3 |
|---|---|
製品名 |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid |
分子式 |
C10H5ClFNO6S |
分子量 |
321.67 g/mol |
IUPAC名 |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO6S/c11-6-5(12)1-3-7(9(6)20(17,18)19)13-2-4(8(3)14)10(15)16/h1-2H,(H,13,14)(H,15,16)(H,17,18,19) |
InChIキー |
QCVJXWGXUMMKSN-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
正規SMILES |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
同義語 |
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



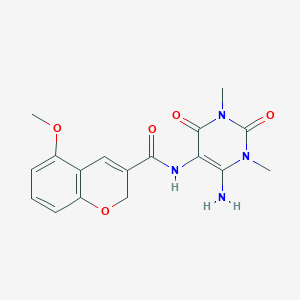
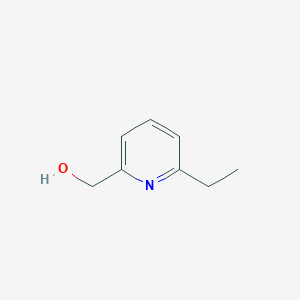
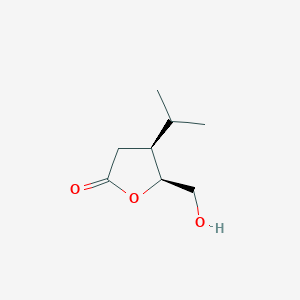
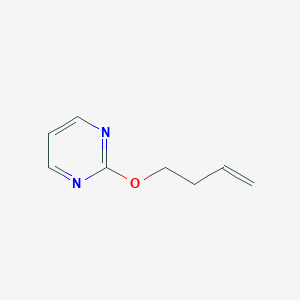
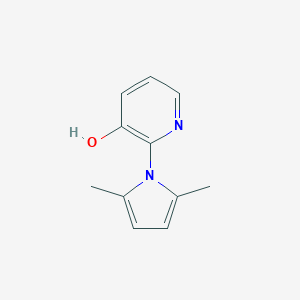
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
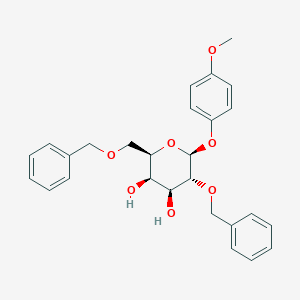
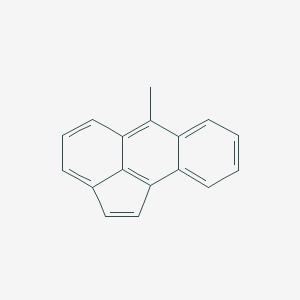
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)

